2-Amino-4-(trifluoromethoxy)phenol chemical properties and structure
2-Amino-4-(trifluoromethoxy)phenol chemical properties and structure
An In-depth Technical Guide to 2-Amino-4-(trifluoromethoxy)phenol: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethoxy)phenol, a key fluorinated building block for the pharmaceutical and agrochemical industries. The document details its molecular structure, physicochemical properties, a validated synthesis protocol, and key aspects of its chemical reactivity. Emphasis is placed on its strategic importance in drug discovery, stemming from the unique electronic and metabolic properties conferred by the trifluoromethoxy group. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Role of Fluorinated Intermediates
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1] Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It serves as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability, binding affinity, and membrane permeability.[2]
2-Amino-4-(trifluoromethoxy)phenol (CAS No. 461699-34-3) is a bifunctional aromatic compound that capitalizes on these benefits.[3] Possessing a nucleophilic amino group, an acidic hydroxyl group, and an activated phenyl ring, it offers multiple reaction sites for constructing complex molecular architectures.[3][4] Its utility as a precursor for nitrogen-containing heterocycles and other advanced intermediates makes it a high-value compound in discovery and process chemistry pipelines.[5] This guide serves as a technical resource on its core properties and practical applications.
Molecular Structure and Physicochemical Properties
2-Amino-4-(trifluoromethoxy)phenol is an off-white to pale yellow crystalline solid. The molecule consists of a phenol ring substituted with an amino group at position 2 and a trifluoromethoxy group at position 4. This substitution pattern dictates its chemical behavior, particularly the reactivity of the aromatic ring and the nucleophilicity of the amino group.
Table 1: Physicochemical Properties of 2-Amino-4-(trifluoromethoxy)phenol
| Property | Value | Reference(s) |
| CAS Number | 461699-34-3 | [3][6] |
| Molecular Formula | C₇H₆F₃NO₂ | [3][6] |
| Molecular Weight | 193.13 g/mol | [3][6] |
| Appearance | Off-white to pale yellow crystalline powder/solid | [3][6] |
| Melting Point | 98-102 °C | [3][6] |
| Solubility | Slightly soluble in water; soluble in common organic solvents | [3][6] |
| Purity (Typical) | ≥98% | [3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area; protect from light | [3] |
| InChI Key | DNYJUUSAYDJKAF-UHFFFAOYSA-N |
Spectroscopic and Analytical Characterization
While publicly available spectra are limited, the structure of 2-Amino-4-(trifluoromethoxy)phenol allows for a confident prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will appear as doublets or doublets of doublets in the aromatic region (approx. 6.5-7.5 ppm). The chemical shifts are influenced by the electron-donating effects of the -NH₂ and -OH groups and the electron-withdrawing nature of the -OCF₃ group. Broad singlets corresponding to the amine (-NH₂) and hydroxyl (-OH) protons would also be present, with their chemical shifts being dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atom attached to the highly electronegative -OCF₃ group will exhibit a characteristic quartet due to C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet, as all three fluorine atoms in the trifluoromethoxy group are chemically equivalent. This signal provides a clear and unambiguous marker for the presence of the moiety.
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or pseudomolecular ion ([M+H]⁺ or [M-H]⁻) peak at m/z corresponding to its molecular weight (193.13).
Synthesis and Purification Protocol
The most established and reliable method for synthesizing 2-Amino-4-(trifluoromethoxy)phenol is through the catalytic hydrogenation of its nitro precursor, 2-Nitro-4-(trifluoromethoxy)phenol. This transformation is highly efficient and typically proceeds with excellent yield and purity. The general methodology is analogous to the synthesis of similar aminophenols.[7]
Experimental Protocol: Catalytic Hydrogenation
Causality: This protocol utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst, which is highly effective for the reduction of aromatic nitro groups to amines under hydrogen pressure. Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. The filtration through Celite is critical for the complete removal of the fine palladium catalyst post-reaction.
Step-by-Step Methodology:
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Reactor Setup: To a pressure-rated hydrogenation vessel, add 2-Nitro-4-(trifluoromethoxy)phenol (1.0 eq) and ethanol (10-15 mL per gram of substrate).
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Inerting: Seal the vessel and purge the headspace with nitrogen or argon gas to remove oxygen.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol%) to the mixture under an inert atmosphere.
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Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
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Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-(trifluoromethoxy)phenol as a solid.
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Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to achieve >98% purity.
Caption: Synthesis workflow for 2-Amino-4-(trifluoromethoxy)phenol.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of 2-Amino-4-(trifluoromethoxy)phenol stems from the distinct reactivity of its functional groups. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while also serving as key nucleophilic handles for building more complex structures.
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Amino Group Reactions: The primary amine is nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and diazotization reactions, providing a gateway to a wide array of amides, sulfonamides, and other derivatives.
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Hydroxyl Group Reactions: The phenolic hydroxyl group can be O-alkylated (e.g., Williamson ether synthesis) or acylated to form esters. This allows for the introduction of diverse side chains or the use of the hydroxyl as a protecting group.
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Aromatic Ring Reactions: The ortho- and para-directing effects of the -NH₂ and -OH groups make the positions ortho to the amine (position 3) and ortho to the hydroxyl (position 6) susceptible to electrophilic aromatic substitution, such as halogenation or nitration, under controlled conditions.
Caption: Key reactivity sites on the 2-Amino-4-(trifluoromethoxy)phenol molecule.
Safety and Handling
As a laboratory chemical, 2-Amino-4-(trifluoromethoxy)phenol must be handled with appropriate precautions to minimize risk. It is classified as harmful and an irritant.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated fume hood. Avoid formation of dust and prevent contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.[3] Consult the full Safety Data Sheet (SDS) before use.
References
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PrepChem.com. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from [Link]
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IndiaMART. (n.d.). 2-Amino-4-(trifluoromethoxy) phenol. Retrieved from [Link]
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National Analytical Corporation. (n.d.). 2-amino-4-(trifluoromethoxy) Phenol - Cas No: 461699-34-3. Retrieved from [Link]
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Mol-Instincts. (n.d.). 2-AMINO-4-(TRIFLUOROMETHOXY)PHENOL 461699-34-3 wiki. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cost-Effective Chemical Synthesis: Leveraging 2-Amino-4-(trifluoromethyl)phenol. Retrieved from [Link]
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ScienceLab.com. (2005). Material Safety Data Sheet. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)phenol. Retrieved from [Link]
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Postigo, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. Retrieved from [Link]
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AA Blocks. (n.d.). 228401-48-7 | 2-Amino-4-[(trifluoromethyl)thio]phenol. Retrieved from [Link]
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